Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-
CAS No.: 156697-68-6
Cat. No.: VC15915420
Molecular Formula: C10H11BrClN
Molecular Weight: 260.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156697-68-6 |
|---|---|
| Molecular Formula | C10H11BrClN |
| Molecular Weight | 260.56 g/mol |
| IUPAC Name | 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine |
| Standard InChI | InChI=1S/C10H11BrClN/c11-5-10-7-13(10)6-8-1-3-9(12)4-2-8/h1-4,10H,5-7H2 |
| Standard InChI Key | SGQHDNSRLLJRAO-UHFFFAOYSA-N |
| Canonical SMILES | C1C(N1CC2=CC=C(C=C2)Cl)CBr |
Introduction
Chemical Structure and Fundamental Properties
Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-, belongs to the class of 2-(halomethyl)aziridines, which are distinguished by their reactive halogenated methyl groups attached to the aziridine ring. The compound’s structure comprises:
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A three-membered aziridine ring (CHN) with inherent ring strain.
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A bromomethyl (-CHBr) group at the 2-position, serving as a potent electrophilic center.
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A 4-chlorobenzyl (-CHCHCl) substituent at the 1-position, contributing steric and electronic effects.
Synthesis and Preparation Strategies
General Synthetic Routes
The synthesis of 2-(bromomethyl)aziridines typically proceeds via a three-step sequence starting from aldehydes :
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Aldehyde to β-Amino Alcohol: Condensation of an aldehyde with a primary amine (e.g., 4-chlorobenzylamine) yields a β-amino alcohol.
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Cyclization to Aziridine: Treatment with a brominating agent (e.g., PBr) induces cyclization, forming the aziridine ring.
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Bromination: The hydroxymethyl group is brominated using HBr or PBr to install the bromomethyl substituent.
For 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine, the 4-chlorobenzyl group is introduced during the initial condensation step, ensuring regioselective functionalization .
Optimized Reaction Conditions
Key parameters for high yields include:
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Solvent Systems: Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution rates .
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Temperature: Reactions often require heating (70–80°C) to overcome kinetic barriers .
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Stoichiometry: A 1:1 ratio of aziridine precursor to brominating agent minimizes side reactions .
Reactivity and Functionalization
The bromomethyl group’s electrophilicity enables diverse nucleophilic substitutions, while the aziridine ring participates in ring-opening or expansion reactions.
Oxygen-Centered Nucleophiles
Treatment with alkoxides or aryloxides replaces the bromine atom with an alkoxy/aryloxy group:
For example, reaction with sodium methoxide in methanol produces 2-(methoxymethyl)-1-[(4-chlorophenyl)methyl]aziridine in >90% yield . Phenol derivatives similarly yield 2-(aryloxymethyl)aziridines, which are precursors to bioactive molecules .
Nitrogen-Centered Nucleophiles
Amines undergo substitution to form 2-(aminomethyl)aziridines. Primary amines (e.g., allylamine) require mild conditions (room temperature, methanol), while secondary amines (e.g., piperidine) necessitate elevated temperatures .
Sulfur-Centered Nucleophiles
Thiols (e.g., iPrSH) react efficiently, affording 2-[(alkylsulfanyl)methyl]aziridines. These derivatives are valuable in synthesizing thiazolidines and other sulfur heterocycles .
Ring-Opening Reactions
Under acidic or nucleophilic conditions, the aziridine ring opens regioselectively. For instance, treatment with HBr in acetonitrile cleaves the ring to form β-bromoamines, which are intermediates in alkaloid synthesis .
Applications in Organic Synthesis
Building Blocks for Pharmaceuticals
2-(Bromomethyl)aziridines serve as precursors to α-branched amines and β-lactams. For example:
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Antibiotic Synthesis: Ring expansion with CO yields β-lactam frameworks found in penicillin analogs .
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Kinase Inhibitors: 2-(Aminomethyl)aziridines derived from this compound show inhibitory activity against tyrosine kinases .
Agrochemistry
Functionalized aziridines are intermediates in herbicides and fungicides. The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability in plant pathogens .
Comparative Analysis with Structural Analogs
The reactivity and applications of 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine are contextualized against related aziridines:
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